molecular formula C8H11Cl2P B14502915 Dichloro(dimethyl)phenyl-lambda~5~-phosphane CAS No. 63699-01-4

Dichloro(dimethyl)phenyl-lambda~5~-phosphane

Cat. No.: B14502915
CAS No.: 63699-01-4
M. Wt: 209.05 g/mol
InChI Key: JEXCOZVQAUBCRT-UHFFFAOYSA-N
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Description

Dichloro(dimethyl)phenyl-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of two chlorine atoms, two methyl groups, and a phenyl group attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(dimethyl)phenyl-lambda~5~-phosphane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with dimethylphenylphosphine in the presence of a suitable catalyst. Another method includes the interaction of Grignard reagents with corresponding chlorophosphines . The reaction conditions typically involve anhydrous environments and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dichloro(dimethyl)phenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into primary or secondary phosphines.

    Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and organometallic reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, primary and secondary phosphines, and substituted phosphines. These products have significant applications in various chemical processes and industries.

Scientific Research Applications

Dichloro(dimethyl)phenyl-lambda~5~-phosphane has numerous scientific research applications:

Mechanism of Action

The mechanism by which dichloro(dimethyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis. The compound’s unique structure allows it to stabilize various reactive intermediates, enhancing the efficiency of catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dichloro(dimethyl)phenyl-lambda~5~-phosphane include:

  • Dichlorophenylphosphine
  • Dimethylphenylphosphine
  • Trichlorophenylphosphine

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of substituents, which imparts unique reactivity and stability. The presence of both chlorine and methyl groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

63699-01-4

Molecular Formula

C8H11Cl2P

Molecular Weight

209.05 g/mol

IUPAC Name

dichloro-dimethyl-phenyl-λ5-phosphane

InChI

InChI=1S/C8H11Cl2P/c1-11(2,9,10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

JEXCOZVQAUBCRT-UHFFFAOYSA-N

Canonical SMILES

CP(C)(C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

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